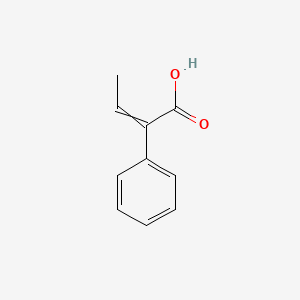

2-Phenylbut-2-enoic acid

Description

Contextualization within α,β-Unsaturated Carboxylic Acid Chemistry

2-Phenylbut-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids. wikipedia.org This class of compounds is characterized by a carbon-carbon double bond between the α and β carbons relative to the carboxyl group. wikipedia.org This arrangement results in a conjugated system, where the π electrons of the double bond and the carbonyl group interact, leading to unique chemical properties. wikipedia.org

α,β-Unsaturated carboxylic acids are important motifs found in many biologically active natural products and medicines. chemistryviews.org They serve as versatile building blocks in organic synthesis due to the reactivity of both the alkene and the carboxylic acid functional groups. chemistryviews.orggoogle.com The general reactivity of this class includes:

Conjugate Addition: The electronic conjugation makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate or Michael addition. wikipedia.orglibretexts.org A variety of nucleophilic agents, including enolate salts, can be used for this purpose. libretexts.org

Reactions at the Double Bond: The double bond can undergo reactions such as bromination, hydroxylation, and hydration, although these reactions can sometimes be slower compared to isolated alkenes. libretexts.org

Polymerization: These compounds are prone to polymerization, which is a dominant application on an industrial scale for simple α,β-unsaturated carbonyls. wikipedia.org

Lactone Formation: If the double bond is further down the carbon chain, intramolecular reactions can occur in the presence of acid catalysts to form cyclic esters known as lactones. libretexts.org

The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, including the Wittig or Horner–Wadsworth–Emmons reactions, which involve the condensation of aldehydes or ketones with stabilized phosphonium (B103445) ylides or phosphoryl carbanions. chemistryviews.org Newer methods, such as the copper-catalyzed carboxylation of alkynes with CO₂, offer an efficient route to these compounds with desired configurations. chemistryviews.org

Nomenclature and Stereoisomeric Considerations of this compound

The systematic IUPAC name for the compound is this compound. Due to the presence of a double bond with different substituents on each carbon, the compound can exist as stereoisomers. chegg.com These isomers are designated using the (E) and (Z) notation, which describes the spatial arrangement of substituents around the double bond.

The assignment of (E) or (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned a priority. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). uou.ac.in If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning "opposite"). uou.ac.in

For this compound, the carbons of the double bond are C2 and C3.

At C2, the attached groups are a phenyl group (-C₆H₅) and a carboxylic acid group (-COOH).

At C3, the attached groups are a methyl group (-CH₃) and a hydrogen atom (-H).

By applying the CIP rules, the (E) and (Z) isomers can be distinguished. The (E)-isomer is formally named (E)-2-phenylbut-2-enoic acid. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-phenylbut-2-enoic acid |

InChI |

InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12) |

InChI Key |

UBJNPHAYKBNFOC-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylbut 2 Enoic Acid and Its Precursors

Direct Synthesis Routes for 2-Phenylbut-2-enoic Acid

Direct synthesis methods provide efficient pathways to this compound, often in a single pot or a limited number of steps. These strategies are fundamental in organic synthesis for creating α,β-unsaturated carboxylic acids.

Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. thieme-connect.de It involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then be dehydrated to an α,β-unsaturated carbonyl. For the synthesis of this compound, this strategy can be adapted in several ways. One common approach involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), a reaction known as the Perkin reaction. wikipedia.org Specifically, the reaction of benzaldehyde (B42025) with propanoic anhydride in the presence of a base like sodium acetate (B1210297) can yield this compound.

Another variation involves the condensation of acetophenone (B1666503) with isobutyraldehyde (B47883) in the presence of a base, followed by an oxidation step to furnish the final carboxylic acid. The aldol reaction is also employed in the synthesis of related compounds, such as (2Z)-4-oxo-4-phenylbut-2-enoic acid, which is prepared through the aldol condensation of benzaldehyde with acetylacetone.

Table 1: Examples of Aldol Condensation Strategies

| Reactants | Product | Key Features |

| Benzaldehyde and Propanoic Anhydride | This compound | A classic Perkin reaction. |

| Acetophenone and Isobutyraldehyde | 3-Methyl-2-phenylbut-2-enoic acid | Requires a subsequent oxidation step. |

| Benzaldehyde and Acetylacetone | (2Z)-4-oxo-4-phenylbut-2-enoic acid | Forms a related keto-acid. |

The hydrocarboxylation of alkynes with carbon dioxide (CO2) presents an atom-economical and environmentally friendly route to α,β-unsaturated carboxylic acids. chemistryviews.orgresearchgate.net This method involves the addition of a hydrogen atom and a carboxyl group across the triple bond of an alkyne. For the synthesis of this compound, the precursor would be 1-phenylpropyne.

This transformation is typically catalyzed by transition metals, such as copper or titanium. chemistryviews.orgresearchgate.net For instance, a copper-catalyzed reaction can achieve regio- and stereospecific carboxylation of alkynes. chemistryviews.org Similarly, a Cp2TiCl2-catalyzed hydrocarboxylation of alkynes with CO2 at atmospheric pressure has been reported to produce α,β-unsaturated carboxylic acids in high yields and with high regioselectivity. researchgate.net The reaction mechanism generally involves hydrotitanation, transmetalation, and subsequent carboxylation with CO2. researchgate.net

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. beilstein-journals.orgnih.govbeilstein-journals.org This reaction can be adapted to produce α,β-unsaturated carboxylic acids. One common strategy involves the reaction of an aldehyde or ketone with a stabilized phosphonium ylide bearing a carboxylate or ester group. chemistryviews.org For instance, the reaction of benzaldehyde with a phosphorus ylide derived from an α-haloester can produce an ester of this compound, which can then be hydrolyzed to the desired carboxylic acid.

One-pot Wittig reactions in aqueous media have been developed as an environmentally benign approach for synthesizing α,β-unsaturated esters. researchgate.net These reactions can proceed with high yields and varying E:Z isomer ratios. researchgate.net A chemo-enzymatic approach combining an enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction, has also been demonstrated for the synthesis of α,β-unsaturated esters. beilstein-journals.orgnih.govbeilstein-journals.org

The oxalylation of aryl ketones followed by hydrolysis provides another route to α,β-unsaturated carboxylic acids. This method involves the reaction of an aryl ketone, such as propiophenone, with an oxalate (B1200264) ester, like diethyl oxalate, in the presence of a base. This initial condensation reaction forms a β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate can lead to the formation of the desired α,β-unsaturated carboxylic acid. While not as commonly cited for this compound specifically, this general strategy is a valid synthetic approach for this class of compounds.

Synthesis of Acyl Halide Derivatives from this compound

Acyl halides are reactive derivatives of carboxylic acids that serve as important intermediates in organic synthesis. britannica.com They are readily prepared from the corresponding carboxylic acids by treatment with a variety of halogenating agents. orgoreview.com

For the conversion of this compound to its acyl chloride, common reagents include thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2). libretexts.orglibretexts.org The reaction with thionyl chloride often includes a proton scavenger like pyridine (B92270) to neutralize the HCl produced. libretexts.org The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, a chlorosulfite intermediate, which is then displaced by a chloride ion via nucleophilic acyl substitution. orgoreview.com

Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding acyl bromide from the carboxylic acid. orgoreview.com These acyl halide derivatives of this compound are valuable for subsequent reactions, such as the formation of esters, amides, and other carboxylic acid derivatives. britannica.com

Table 2: Reagents for Acyl Halide Synthesis from this compound

| Reagent | Product |

| Thionyl chloride (SOCl2) | 2-Phenylbut-2-enoyl chloride |

| Oxalyl chloride ((COCl)2) | 2-Phenylbut-2-enoyl chloride |

| Phosphorus tribromide (PBr3) | 2-Phenylbut-2-enoyl bromide |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this involves the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste.

One-pot Wittig reactions in aqueous media represent a greener alternative to traditional methods that use organic solvents. researchgate.netresearchgate.net The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. scirp.org

The hydrocarboxylation of alkynes using CO2 as a C1 source is another green approach, as it utilizes a readily available and non-toxic greenhouse gas as a raw material. chemistryviews.orgresearchgate.net This method often proceeds under mild conditions and with high atom economy. researchgate.net

Biocatalysis and chemo-enzymatic methods are also at the forefront of green chemistry. For instance, the use of enzymes like aldolases or carboxylic acid reductases can enable highly selective transformations under mild, aqueous conditions, reducing the need for harsh reagents and protecting groups. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netthieme-connect.com The development of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, also contributes to greener syntheses by allowing for easy catalyst separation and recycling. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net The synthesis of α,β-unsaturated acids and their precursors has benefited from the development of solvent-free methods and the use of environmentally benign reaction media like water.

One prominent example is the use of Wittig-type reactions in aqueous media. scirp.orgscirp.org The synthesis of (E)-3-phenylbut-2-enoic acid, a structural isomer of the target compound, has been achieved by reacting acetophenone with an alkoxycarbonyl methylidenetriphenylphosphorane in 10% aqueous sodium hydroxide. scirp.org The reaction proceeds via in situ hydrolysis of the initially formed ester, providing the carboxylic acid directly after work-up, often without requiring organic solvents for extraction. scirp.org

Solid acid catalysts also offer a green alternative to traditional homogeneous catalysts. Sulfated zirconia (SO₄²⁻/ZrO₂), a solid superacid, has been used to catalyze the condensation of β-dicarbonyl compounds with amines under solvent-free conditions to produce β-amino-α,β-unsaturated esters and ketones. researchgate.net This approach benefits from simple product isolation and the potential for catalyst recycling. researchgate.net Similarly, the use of p-TSA in water provides an ecofriendly method for acid-catalyzed reactions, combining the advantages of a benign solvent with an efficient and easily handled catalyst. scielo.org.za These methodologies represent important strides toward more sustainable production pathways for valuable chemical intermediates.

Chemical Reactivity and Reaction Mechanisms of 2 Phenylbut 2 Enoic Acid

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The general mechanism for an electrophilic addition can be summarized in two main steps:

Electrophilic Attack: The π electrons of the alkene's double bond attack the electrophile (E+), forming a new C-E σ bond and a carbocation intermediate. numberanalytics.comlibretexts.org

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbocation, forming a new C-Nu σ bond and the final product. numberanalytics.comlibretexts.org

An energy diagram for a typical two-step electrophilic addition shows two transition states, with the carbocation as a high-energy intermediate. The first step, the formation of the carbocation, is generally the rate-determining step due to its higher activation energy. libretexts.org

For 2-Phenylbut-2-enoic acid, the presence of both a phenyl group and a carboxylic acid group attached to the double bond influences its reactivity. The phenyl group can stabilize an adjacent carbocation through resonance, while the carboxylic acid group is electron-withdrawing, which can destabilize a nearby carbocation.

Mechanisms and Regioselectivity in Unsymmetrical Alkenes

When an unsymmetrical alkene, such as this compound, undergoes electrophilic addition, the reaction can potentially yield more than one constitutional isomer. chemistrysteps.com The regioselectivity of the reaction, meaning the preference for the formation of one isomer over another, is determined by the stability of the carbocation intermediate formed during the reaction. lumenlearning.com According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms already attached. lumenlearning.com A more general and modern statement of this principle is that the electrophile adds to the double bond in a way that forms the most stable carbocation intermediate. lumenlearning.comjove.com

The stability of carbocations follows the order: tertiary > secondary > primary. fiveable.me This is due to the electron-donating effects of alkyl groups (hyperconjugation) and resonance stabilization.

In the case of this compound, the addition of an electrophile like HBr can lead to two possible carbocation intermediates. The phenyl group can stabilize a positive charge on the adjacent carbon (C2) through resonance. Conversely, the electron-withdrawing carboxylic acid group at C2 would destabilize a carbocation at C3. Therefore, the addition of the electrophile (e.g., H+) is expected to occur at C3, leading to a more stable carbocation at C2, which is stabilized by the phenyl group. The subsequent attack by the nucleophile (e.g., Br-) would then occur at C2.

However, the presence of the electron-withdrawing carboxylic acid group can also influence the reaction. In some cases, particularly with strongly deactivating groups, the regioselectivity might deviate from the standard Markovnikov's rule. libretexts.org For instance, if the electron-withdrawing group significantly destabilizes the adjacent carbocation, the alternative, less stable carbocation might be formed faster. libretexts.org

Table 1: Factors Influencing Regioselectivity in Electrophilic Addition

| Factor | Influence on Carbocation Stability | Predicted Outcome for this compound |

| Phenyl Group at C2 | Stabilizes a positive charge at C2 through resonance. | Favors formation of a carbocation at C2. |

| Carboxylic Acid at C2 | Destabilizes a positive charge at C2 and C3 through its electron-withdrawing inductive effect. | May counteract the stabilizing effect of the phenyl group. |

| Alkyl Group (Methyl) at C3 | Stabilizes a positive charge at C3 through hyperconjugation. | Favors formation of a carbocation at C2. |

Stereochemical Outcomes in Electrophilic Additions

The stereochemistry of an electrophilic addition reaction describes the spatial arrangement of the newly formed bonds. masterorganicchemistry.com The stereochemical outcome depends on the mechanism of the reaction and the stereochemistry of the starting alkene. numberanalytics.com Additions can be classified as syn-addition (where both new groups add to the same face of the double bond) or anti-addition (where they add to opposite faces). masterorganicchemistry.comchemistrysteps.com

In many electrophilic additions that proceed through a planar carbocation intermediate, the nucleophile can attack from either face of the plane with equal probability. jove.com If the addition creates a new chiral center, this can lead to the formation of a racemic mixture of enantiomers. jove.comlibretexts.org If the starting alkene already contains a chiral center and a new one is formed, a mixture of diastereomers will be produced. chemistrysteps.com

For an alkene like this compound, which can exist as (E) and (Z) isomers, the stereochemistry of the starting material can influence the stereochemistry of the product, making the reaction stereospecific. However, if the reaction proceeds through a freely rotating carbocation, the stereochemical information from the starting alkene may be lost.

The addition of halogens, such as bromine (Br₂), often proceeds through a cyclic halonium ion intermediate rather than a simple carbocation. youtube.com This intermediate typically leads to anti-addition of the two halogen atoms. The nucleophilic attack of the halide ion occurs on the opposite side of the bromonium ion, resulting in a trans product.

Nucleophilic Addition Reactions

While the carbon-carbon double bond of this compound is susceptible to electrophilic attack, the carbonyl carbon of the carboxylic acid group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.comsavemyexams.com

Conjugate Addition to the α,β-Unsaturated System

This compound is an α,β-unsaturated carboxylic acid. The conjugation of the carbon-carbon double bond with the carbonyl group creates an extended π-system. This conjugation allows for a type of nucleophilic addition known as conjugate addition or 1,4-addition. libretexts.org In this reaction, the nucleophile attacks the β-carbon of the double bond, and the resulting enolate intermediate is then protonated. libretexts.org

The resonance structures of the α,β-unsaturated system show that the β-carbon has a partial positive charge, making it an electrophilic site. libretexts.org

The competition between direct 1,2-addition (attack at the carbonyl carbon) and conjugate 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org Generally, "hard" nucleophiles (like Grignard reagents and organolithium compounds) tend to favor 1,2-addition, while "soft" nucleophiles (like Gilman reagents, thiols, and amines) favor 1,4-addition. libretexts.org Reversible additions with weaker bases often lead to the thermodynamically more stable 1,4-adduct. libretexts.org

Carboxylation Mechanisms via Organometallic Intermediates

The synthesis of α,β-unsaturated carboxylic acids like this compound can sometimes be achieved through the carboxylation of organometallic intermediates. One such method involves the reaction of an appropriate organometallic reagent with carbon dioxide (CO₂).

Recent research has explored the electrochemical carboxylation of Morita-Baylis-Hillman (MBH) acetates with CO₂. unibo.it This process involves the cathodic reduction of the MBH acetate (B1210297) to generate a nucleophilic anion that can then trap CO₂. unibo.it This method provides a pathway to functionalized carboxylic acids.

Another approach involves the copper-catalyzed enantioselective conjugate addition of organometallic reagents to unprotected α,β-unsaturated carboxylic acids. nih.gov In these reactions, the sequence of adding reagents is crucial. The carboxylic acid is often first treated with a Lewis acid, such as Me₃SiOTf, to form a reactive intermediate. The subsequent addition of an organometallic reagent, like a Grignard reagent (RMgBr), leads to conjugate addition. nih.gov

Esterification and Amidation Pathways via Acyl Halide Derivatives

The carboxylic acid group of this compound can be converted into more reactive derivatives, such as acyl chlorides, to facilitate esterification and amidation reactions.

Esterification: Direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is an acid-catalyzed equilibrium reaction. chemistrysteps.com To drive the reaction to completion, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. chemistrysteps.com

A more efficient method for preparing esters involves the conversion of the carboxylic acid to an acyl chloride. chemistrysteps.comchemguide.co.uk This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is much more reactive than the parent carboxylic acid and readily reacts with alcohols or phenols to form esters. chemguide.co.ukyoutube.com The reaction is typically rapid and irreversible. youtube.com

Amidation: Similarly, amides can be prepared from carboxylic acids, but the direct reaction with an amine is often slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. chemguide.co.uk

A more common and efficient laboratory method is to first convert the carboxylic acid to its acyl chloride. chemguide.co.uklibretexts.org The acyl chloride then reacts vigorously with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. libretexts.org The reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. chemguide.co.uk Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl produced during the reaction. libretexts.org

Table 2: Comparison of Esterification and Amidation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic acid, Alcohol | Acid catalyst, Heat | Simple, one-step | Reversible, often requires excess reagent or water removal |

| Esterification via Acyl Chloride | Acyl chloride, Alcohol | Often at room temperature, may use a base to neutralize HCl | Fast, irreversible, high yield | Requires prior synthesis of the acyl chloride |

| Direct Amidation | Carboxylic acid, Amine | High temperature | Simple, one-step | Reversible, harsh conditions |

| Amidation via Acyl Chloride | Acyl chloride, Amine (2 equiv.) | Often at room temperature | Fast, irreversible, high yield | Requires prior synthesis of the acyl chloride and uses excess amine |

Decarboxylation Reactions of this compound Analogues

The decarboxylation of cinnamic acid and its derivatives, which are structurally related to this compound, is a significant reaction that can lead to the formation of styrenes and stilbenes. jocpr.com This process involves the removal of a carboxyl group and can be achieved through various methods, including thermal and catalytic approaches. smolecule.com

Research on analogues such as 2,2-dimethyl-4-phenylbut-3-enoic acid has provided insights into the mechanism of decarboxylation. Studies have shown that the thermal decarboxylation of this compound is a first-order, homogeneous reaction. researchgate.net The kinetic data, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), suggest a multicentre reaction mechanism where all bonds in the transition state are either making or breaking simultaneously. researchgate.net For instance, the decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid between 239 and 290.5°C yielded a ΔH‡ of 37.7 kcal/mol and a ΔS‡ of -11.7 e.u. at 551°K. researchgate.net

A comparative study on the thermal decarboxylation of 2,2-dimethyl-3-phenylbut-3-enoic acid in the gas phase between 442.4 and 476.7°K revealed a significantly faster reaction rate, approximately 580 times greater than its isomer, 2,2-dimethyl-4-phenylbut-3-enoic acid, at 500°K. researchgate.net This difference in reactivity highlights the influence of the phenyl group's position on the stability of the transition state.

Furthermore, the decarboxylation of 2-cyano-2-phenylpropanoic acid has been demonstrated to proceed rapidly and quantitatively in the presence of a nii.ac.jpcatenane, showcasing the potential for molecular machinery to drive chemical transformations. nih.gov In a different approach, α,β-unsaturated 2-keto acids, which can be synthesized via aldol (B89426) condensation, undergo decarboxylation with hydrogen peroxide (H2O2). thieme-connect.com

| Compound | Reaction Conditions | Key Findings | Reference |

| 2,2-dimethyl-4-phenylbut-3-enoic acid | Gas and liquid phase, 239-290.5°C | First-order reaction, ΔH‡=37.7 kcal/mol, ΔS‡=-11.7 e.u. | researchgate.net |

| 2,2-dimethyl-3-phenylbut-3-enoic acid | Gas phase, 442.4-476.7°K | First-order, homogeneous reaction, ΔH‡=29.7 kcal/mol, ΔS‡=-14.69 e.u. | researchgate.net |

| 2-cyano-2-phenylpropanoic acid | Presence of a nii.ac.jpcatenane | Fast and quantitative decarboxylation. | nih.gov |

| α,β-Unsaturated 2-keto acids | H2O2 | Decarboxylation occurs. | thieme-connect.com |

Coupling Reactions Involving this compound Derivatives (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction widely used for the formation of carbon-carbon bonds. mdpi.comfishersci.co.uklibretexts.org This reaction typically involves an aryl or vinyl halide or triflate and an aryl or vinyl boronic acid. fishersci.co.uklibretexts.org

In the context of this compound derivatives, the Suzuki-Miyaura coupling has been employed to synthesize α,β-diarylbut-2-enoic acid derivatives. For example, methyl (Z)-3-(4-methylphenyl)-2-phenylbut-2-enoate has been synthesized via a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex. nii.ac.jp The reactivity of the coupling partners is a crucial factor, with the general trend for the halide/pseudohalide being R-I > R-Br > R-OTf >> R-Cl, and for the organic substituent, Aryl > Vinyl >> Alkyl. fishersci.co.uk

The development of more environmentally friendly coupling partners has led to research into the use of phenol (B47542) derivatives. mdpi.com However, the hydroxyl group of phenols is a poor leaving group, necessitating activation. mdpi.com O-aryl esters have been successfully used in Suzuki-Miyaura couplings with boronic acids or tri-arylboroxines as nucleophilic partners, often with nickel-based catalysts like NiCl2(PCy3)2. mdpi.com Similarly, O-aryl N,N-diethyl carbamates have been shown to react under Suzuki-Miyaura conditions. mdpi.com

Electron-withdrawing substituents on the phenyl ring of related compounds, such as 4-phenylbut-2-enoic acid, can enhance reactivity in Suzuki-Miyaura couplings. The choice of catalyst is also critical, with various palladium precursors and ligands available to optimize the reaction. libretexts.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Methyl (Z)-3-bromo-2-phenylbut-2-enoate and (4-methylphenyl)boronic acid | Pd(OAc)2 (2 mol%) | Methyl (Z)-3-(4-methylphenyl)-2-phenylbut-2-enoate | nii.ac.jp |

| O-aryl esters and boronic acids/tri-arylboroxines | NiCl2(PCy3)2 | Biaryl compounds | mdpi.com |

| O-aryl N,N-diethyl carbamates and aryl boronic acids | NiCl2(PCy3)2, K3PO4 | Biaryl compounds | mdpi.com |

Intramolecular Cyclization and Decyclization Reactions of Related Structures

Intramolecular cyclization reactions of structures related to this compound are important for the synthesis of various heterocyclic compounds. For instance, substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids have been shown to undergo intramolecular cyclization to yield substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. researchgate.net

Similarly, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, synthesized from the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide, undergo intramolecular cyclization in the presence of propionic anhydride (B1165640). researchgate.netchimicatechnoacta.ru This reaction leads to the formation of the corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.netchimicatechnoacta.ru

Decyclization, or ring-opening reactions, are also relevant. For example, substituted 2-[2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles react with alcohols to yield new substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates. researchgate.net The Diels-Alder reaction, a type of cycloaddition, has also been studied with cinnamic acid derivatives and cyclopentadiene. acs.org

| Starting Material | Reaction Type | Product | Reference |

| Substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids | Intramolecular Cyclization | Substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates | researchgate.net |

| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Intramolecular Cyclization | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | researchgate.netchimicatechnoacta.ru |

| Substituted 2-[2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles | Decyclization (Ring-opening) | Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates | researchgate.net |

| Cinnamic acid derivatives and cyclopentadiene | Diels-Alder Cycloaddition | Diels-Alder adducts | acs.org |

Derivatization and Synthetic Transformations of 2 Phenylbut 2 Enoic Acid

Synthesis of Esters and Amides of 2-Phenylbut-2-enoic Acid

The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through esterification and amidation. These transformations are fundamental in modifying the compound's physical and chemical properties and for preparing it for further synthetic steps.

Esters of this compound can be synthesized through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. lookchem.com For instance, the reaction with ethanol (B145695) yields ethyl 2-phenylbut-2-enoate. lookchem.com Another approach involves the reaction of the corresponding acyl chloride, (E)-2-phenylbut-2-enoyl chloride, with an alcohol. lookchem.com The reactivity of the carboxylic acid derivative is key, with acid chlorides being highly reactive. libretexts.org

Amide synthesis follows similar principles, typically involving the reaction of an activated carboxylic acid derivative with an amine. libretexts.orgyoutube.com Direct reaction of the carboxylic acid with an amine is possible but often requires high temperatures. youtube.com A more common and milder approach is to first convert the carboxylic acid to a more reactive species like an acid chloride or to use a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The reaction of (E)-2-phenylbut-2-enoyl chloride with an appropriate amine, for example, would yield the corresponding amide. lookchem.com The reactivity of various carboxylic acid derivatives towards amines generally follows the order: acid chlorides > acid anhydrides > esters. libretexts.orgyoutube.com

| Derivative Type | Reagents and Conditions | Product Example | Reference |

| Ester | Ethanol, Acid Catalyst | Ethyl 2-phenylbut-2-enoate | lookchem.com |

| Amide | 1. Thionyl chloride (to form acyl chloride) 2. Amine | N-substituted-2-phenylbut-2-enamide | lookchem.comlibretexts.org |

| Amide | Amine, High Temperature | N-substituted-2-phenylbut-2-enamide | youtube.com |

| Amide | Amine, Coupling Agent (e.g., DCC) | N-substituted-2-phenylbut-2-enamide | youtube.com |

Functionalization of the Phenyl Moiety

The phenyl group of this compound offers another site for synthetic modification through electrophilic aromatic substitution reactions. These reactions introduce new functional groups onto the aromatic ring, which can significantly alter the molecule's electronic properties and biological activity.

Standard electrophilic aromatic substitution protocols can be applied, although the existing substituents on the ring (the butenoic acid side chain) will direct the position of the incoming electrophile. Reactions such as nitration (using nitric acid) or halogenation (using bromine, for example) can lead to a variety of substituted derivatives. For instance, the synthesis of (Z)-3-(4-Chlorophenyl)but-2-enoic acid has been reported, demonstrating that a halogen can be present on the phenyl ring. scirp.org

| Reaction Type | Typical Reagents | Potential Product | Reference |

| Halogenation | Br₂, FeBr₃ | Bromo-2-phenylbut-2-enoic acid | |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-phenylbut-2-enoic acid | |

| Chlorination | - | (4-Chlorophenyl)but-2-enoic acid | scirp.org |

Introduction of Complex Structural Motifs through this compound Intermediates

This compound and its derivatives serve as key intermediates in the synthesis of more complex molecular architectures, including various heterocyclic compounds and chiral molecules. cymitquimica.comlookchem.com

One notable application is in the construction of nitrogen-containing heterocycles. For example, derivatives of this compound have been used to synthesize substituted thiophenes. Specifically, 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, derived from substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, can be decyclized with amines to produce derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. chimicatechnoacta.ruresearchgate.net

Furthermore, this compound is a substrate in asymmetric synthesis. It can undergo asymmetric aza-Michael additions with nitrogen nucleophiles, catalyzed by a combination of an arylboronic acid and a chiral aminothiourea. jst.go.jp This reaction produces enantioenriched β-amino acid derivatives with high yields and enantioselectivity. jst.go.jp These products are valuable as they can be converted into optically active β-amino acids and 1,2-diamines, which are important chiral building blocks in pharmaceutical synthesis. jst.go.jp

The versatility of this compound is also demonstrated in its use for synthesizing nonproteinogenic amino acids. For example, 2-oxo-4-phenylbut-3-enoic acid can be converted into (3E,2S)-2-amino-4-phenylbutenoic acid with high yield and enantiomeric purity using a transaminase enzyme. researchgate.net

| Synthetic Application | Key Transformation | Resulting Complex Motif | Reference |

| Heterocycle Synthesis | Reaction with aminothiophenes and subsequent decyclization with amines | Substituted benzo[b]thiophenes | chimicatechnoacta.ruresearchgate.net |

| Asymmetric Synthesis | Catalytic asymmetric aza-Michael addition | Chiral β-amino acid derivatives | jst.go.jp |

| Amino Acid Synthesis | Enzymatic transamination of a keto derivative | (3E,2S)-2-amino-4-phenylbutenoic acid | researchgate.net |

Role of 2 Phenylbut 2 Enoic Acid As a Synthetic Intermediate and Building Block

Precursor in Advanced Organic Synthesis

2-Phenylbut-2-enoic acid is a valuable precursor in a variety of advanced organic synthesis applications. Its derivatives are key components in the synthesis of more complex molecules.

One notable application is in the hydrocarboxylation of alkynes. For instance, (E)-2-Phenylbut-2-enoic acid can be synthesized from an alkyne using carbon dioxide as a C1 feedstock. rsc.orgsemanticscholar.org This reaction is catalyzed by Cp2TiCl2 and proceeds through hydrotitanation, transmetalation, and subsequent carboxylation. rsc.orgsemanticscholar.org

Derivatives of this compound also play a crucial role in the synthesis of other complex molecules. For example, (2Z)-2-hydroxy-4-oxo-4-(3,5-benzyloxy)phenylbut-2-enoic acid is a diketo acid (DKA) that has been studied for its potential as an HIV-1 integrase inhibitor. researchgate.net Additionally, the hydrolysis of substituted 3-(3-cyanothiophen-2-yl)imino-3H-furan-2-ones leads to the formation of 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids, which have shown antibacterial activity. researchgate.net

The table below summarizes some of the derivatives of this compound and their applications in organic synthesis:

| Derivative | Application |

| (E)-2-Phenylbut-2-enoic acid | Synthesis of α,β-unsaturated carboxylic acids rsc.orgsemanticscholar.org |

| (2Z)-2-hydroxy-4-oxo-4-(3,5-benzyloxy)phenylbut-2-enoic acid | HIV-1 integrase inhibitor research researchgate.net |

| 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids | Antibacterial agent synthesis researchgate.net |

Utility in Materials Science and Polymer Chemistry

The unsaturated backbone of this compound and its derivatives makes them suitable for applications in materials science and polymer chemistry. smolecule.com The double bond allows for polymerization and cross-linking, which are essential processes in the creation of advanced materials. smolecule.com

While specific examples of polymers derived directly from this compound are not extensively detailed in the provided search results, the general utility of related unsaturated carboxylic acids in polymer science is well-established. smolecule.com These compounds can be used as monomers or co-monomers in the production of a wide range of polymers with diverse properties. The phenyl group in this compound can also contribute to the thermal stability and mechanical strength of the resulting polymers.

The potential applications of polymers derived from this compound could include:

Specialty plastics

Adhesives

Coatings

Resins

Formation of Ligands for Coordination Chemistry

This compound and its derivatives can act as ligands in coordination chemistry, forming complexes with various metal ions. researchgate.netresearchgate.net These complexes can exhibit interesting properties and have potential applications in catalysis and materials science.

For example, (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid has been synthesized and used to form a Ni(II) complex. researchgate.net This complex was evaluated for its antifungal activity. researchgate.net The ligand in this complex is a derivative of this compound, demonstrating how modifications to the basic structure can lead to ligands with specific functionalities.

Another example is the study of complexes of (2Z)-2-hydroxy-4-oxo-4-(3,5-benzyloxy)phenylbut-2-enoic acid with Mg2+ and Mn2+ ions. researchgate.net This research is relevant to understanding the mechanism of action of diketo acid HIV-1 integrase inhibitors, which are believed to act as complexes in their active form. researchgate.net

The table below summarizes the ligands derived from this compound and the metal complexes they form:

| Ligand | Metal Ion | Application |

| (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid | Ni(II) | Antifungal agent researchgate.net |

| (2Z)-2-hydroxy-4-oxo-4-(3,5-benzyloxy)phenylbut-2-enoic acid | Mg2+, Mn2+ | HIV-1 integrase inhibitor research researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 2 Phenylbut 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Phenylbut-2-enoic acid, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR: The proton NMR spectrum of (Z)-3-phenylbut-2-enoic acid typically exhibits distinct signals corresponding to the different types of protons in the molecule. rsc.org The aromatic protons of the phenyl group usually appear as a multiplet in the range of δ 7.16-7.35 ppm. rsc.org The vinyl proton gives a characteristic signal, often a quartet, around δ 5.88 ppm, with a small coupling constant (J = 1.3 Hz) indicating its geometric configuration. rsc.org The methyl protons attached to the double bond resonate as a doublet at approximately δ 2.19 ppm (J = 1.4 Hz). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For (Z)-3-phenylbut-2-enoic acid, the carbonyl carbon of the carboxylic acid is typically observed at the downfield region of the spectrum. The carbons of the phenyl ring show signals in the aromatic region (around 124-141 ppm). The olefinic carbons of the C=C double bond and the methyl carbon also display characteristic chemical shifts.

| ¹H NMR Data for (Z)-3-phenylbut-2-enoic acid | |

| Chemical Shift (δ) in ppm | Multiplicity |

| 7.16-7.35 | m |

| 5.88 | q (J = 1.3 Hz) |

| 2.19 | d (J = 1.4 Hz) |

| Data recorded in CDCl₃ at 400 MHz. rsc.org |

| ¹³C NMR Data for (Z)-3-phenylbut-2-enoic acid | |

| Chemical Shift (δ) in ppm | Assignment |

| 170.7 | Carbonyl carbon |

| 158.3 | Olefinic carbon |

| 140.2 | Aromatic carbon |

| 128.9 | Aromatic carbon |

| 127.9 | Aromatic carbon |

| 127.5 | Aromatic carbon |

| 124.1 | Aromatic carbon |

| 116.8 | Olefinic carbon |

| 27.7 | Methyl carbon |

| Data recorded in CDCl₃ at 150 MHz. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that confirm its structure. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic ring usually appear in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl protons are observed above 3000 cm⁻¹, while those for the aliphatic methyl group are seen just below 3000 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 | O-H stretch |

| ~1710 | C=O stretch |

| 1600-1680 | C=C stretch |

| >3000 | C-H stretch |

| <3000 | C-H stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (162.18 g/mol ). nih.govnih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45). The fragmentation of the phenyl and butenoic acid moieties will also produce characteristic fragment ions. For instance, a prominent peak at m/z 117 can be attributed to the loss of the carboxyl group, and a peak at m/z 91 corresponds to the stable tropylium (B1234903) ion formed from the phenyl group. scispace.com These fragmentation patterns help to confirm the connectivity of the atoms within the molecule.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for the analysis of its isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic compounds. nih.gov For this compound, reversed-phase HPLC is a common method. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com Detection is typically achieved using a UV detector, as the phenyl group and the conjugated system in this compound absorb UV light. HPLC is particularly useful for determining the purity of the compound and for separating its (E) and (Z) isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmb.or.kr For the analysis of this compound by GC-MS, the compound often needs to be derivatized to increase its volatility and thermal stability. nih.gov A common derivatization method is silylation, which converts the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) group. nih.gov The derivatized compound is then separated on a capillary column (e.g., DB-5ms) and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. jmb.or.krnih.gov

Advanced Two-Dimensional (2D) Chromatographic Methods

For complex mixtures containing this compound and other structurally similar organic acids, one-dimensional chromatography may not provide sufficient resolution. acs.org In such cases, comprehensive two-dimensional chromatography (LCxLC or GCxGC) offers significantly enhanced separation power. chromatographyonline.com

In 2D-LC , two different liquid chromatography separation mechanisms are coupled. chromatographyonline.com For instance, an ion-exchange chromatography separation in the first dimension can be combined with a reversed-phase separation in the second dimension to effectively separate a wide range of organic acids. nih.gov

GCxGC coupled with time-of-flight mass spectrometry (TOFMS) is another powerful technique for the analysis of complex mixtures of volatile and semi-volatile organic acids. nih.gov This method provides high-resolution separation and detailed mass spectral information, allowing for the confident identification and quantification of individual components, even at trace levels. nih.gov

Thin-Layer Chromatography (TLC) in Analysis and Separation

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique extensively utilized for the qualitative analysis of this compound. It is an indispensable tool for monitoring the progress of its synthesis, assessing its purity, and providing a preliminary identification of the compound. In a typical TLC analysis of this compound, a stationary phase of silica (B1680970) gel is most commonly employed due to its polarity, which allows for effective separation of compounds with varying polarities.

The mobile phase, or eluent, is a critical component in TLC analysis. For this compound and structurally related α,β-unsaturated carboxylic acids, a mixture of a non-polar solvent and a slightly more polar solvent is generally effective. A common eluent system is a mixture of n-hexane and ethyl acetate (B1210297). wvu.eduresearchgate.net The polarity of this mobile phase can be finely tuned by adjusting the ratio of the two solvents to achieve optimal separation. The separation mechanism is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its carboxylic acid group, this compound is a polar molecule and thus has a strong affinity for the polar silica gel stationary phase. Its solubility in the mobile phase will dictate its mobility up the TLC plate.

The retention factor (Rf), a key parameter obtained from TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umlub.pl This value is characteristic of a compound in a specific TLC system. While a precise Rf value for this compound is dependent on the exact conditions, such as the specific ratio of n-hexane to ethyl acetate and the thickness of the silica gel layer, a representative system can be described. For instance, in a mobile phase of n-hexane:ethyl acetate (3:1), this compound would be expected to have a moderate Rf value. Visualization of the compound on the TLC plate is typically achieved under UV light (254 nm), where the phenyl group allows for fluorescence quenching, appearing as a dark spot.

Interactive Data Table: Representative TLC Parameters for this compound

| Parameter | Value | Details |

| Stationary Phase | Silica Gel (SiO₂) | A polar adsorbent commonly used for separating compounds based on polarity. umlub.pl |

| Mobile Phase | n-Hexane:Ethyl Acetate | A common solvent system where the ratio can be adjusted to optimize separation. wvu.eduresearchgate.net |

| Exemplary Ratio | 3:1 (v/v) | A starting point for achieving good resolution for moderately polar compounds. |

| Visualization | UV light (254 nm) | The aromatic ring in the compound allows for visualization under UV light. |

| Expected Rf | ~0.4 - 0.6 | This is an estimated range; the actual value can vary with specific conditions. |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure sample of this compound. This method provides experimental verification of the compound's empirical formula by precisely measuring the mass percentages of its constituent elements. The molecular formula for this compound is C₁₀H₁₀O₂. nih.gov

From the molecular formula, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O). The molecular weight of this compound is approximately 162.18 g/mol . nih.gov The theoretical percentages of each element are essential for validating the identity and purity of a synthesized sample.

The process of elemental analysis involves the complete combustion of a small, accurately weighed sample of the compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of these products are then used to calculate the original mass of carbon and hydrogen in the sample. The percentage of oxygen is typically determined by difference.

For this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen are expected to be in close agreement with the calculated theoretical values. A close correlation between the found and calculated values, generally within a margin of ±0.4%, provides strong evidence for the compound's purity and confirms its elemental composition. While specific experimental "found" values are reported in individual research findings upon synthesis, the theoretical values serve as the benchmark for verification. chimicatechnoacta.ru

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.01 | 120.10 | 74.05% |

| Hydrogen | H | 1.008 | 10.08 | 6.22% |

| Oxygen | O | 16.00 | 32.00 | 19.73% |

| Total | 162.18 | 100.00% |

Computational and Theoretical Studies on 2 Phenylbut 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. DFT calculations have been employed to understand the electronic properties and reactivity of phenylbutenoic acid derivatives.

For instance, studies on related compounds like 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid using DFT at the B3LYP/6-311++G(d,p) level have revealed key electronic descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in defining the electronic characteristics and reactivity of a molecule. The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher reactivity. For the dichlorophenyl derivative, a HOMO-LUMO gap of 4.8 eV was calculated, indicating moderate reactivity.

The electrostatic potential is another key property derived from DFT calculations. It helps in predicting how a molecule will interact with other charged species. In the case of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, a negative charge is localized on the carboxylic oxygen atoms (-0.42 e) and the chlorine atoms (-0.18 e), identifying these as potential sites for electrophilic attack.

| Parameter | Value |

|---|---|

| Computational Method | DFT B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.8 eV |

| Electrostatic Potential (Carboxylic Oxygen) | -0.42 e |

| Electrostatic Potential (Chlorine Atoms) | -0.18 e |

Molecular Conformational Analysis

Molecular conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational aspects involve the rotation around the C-C single bonds, particularly the orientation of the phenyl group and the carboxylic acid group relative to the C=C double bond.

Computational studies on derivatives like 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid have identified stable conformers. These studies revealed two stable conformers that differ by a 15° rotation of the dichlorophenyl group. The global minimum conformation was found to have a dihedral angle of 12° between the aromatic rings, which minimizes steric hindrance. The energy barrier for rotation around the C3–C4 bond was calculated to be 2.3 kcal/mol. Such analyses are crucial for understanding how the molecule's shape influences its biological activity and reactivity.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Electrophilicity-Based Charge Transfer)

Quantum chemical descriptors are values calculated from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are rooted in Density Functional Theory. mdpi.com

Fukui Functions (f(r)) are one of the most widely used local reactivity descriptors. faccts.de They indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed. faccts.de There are three main types of Fukui functions:

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site prone to attack by nucleophiles. faccts.de

f-(r) : Describes reactivity towards an electrophilic attack (electron donation). A high value indicates a site that is likely to be attacked by an electrophile. faccts.de

f0(r) : Describes reactivity towards a radical attack. researchgate.net

By calculating these indices for each atom in this compound, one can predict the most reactive sites for different types of chemical reactions. For example, the carbon atoms of the double bond and the carbonyl carbon are expected to be key reactive centers. The Fukui function helps to rationalize which of these sites would be more susceptible to nucleophilic or electrophilic attack. mdpi.comscirp.org

Electrophilicity-Based Charge Transfer is another concept that helps in understanding reactivity. The electrophilicity index measures the ability of a species to accept electrons. These descriptors are vital in quantitative structure-activity relationship (QSAR) studies, where they are correlated with the biological activity of a series of compounds. scirp.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For example, DFT calculations were used to study the mechanism of the CuH-catalyzed asymmetric reduction of (E)-3-phenylbut-2-enoic acid. mit.edu The calculations indicated that a pathway involving a ketene (B1206846) intermediate is energetically feasible. The energy barriers for the initial hydrocupration of the silyl (B83357) ester (18.2 kcal/mol) and the subsequent collapse of the copper enolate to release the ketene (16.9 kcal/mol) were found to be comparable. mit.edu These computational insights helped to understand the reaction's progression and the formation of the observed products. mit.edu

In another instance, computational studies were performed to understand the chemoselectivity of isothiourea-catalyzed annulations involving related acyl ammonium (B1175870) intermediates. These studies highlighted the significant role of non-covalent interactions, such as 1,5-S•••O interactions, in controlling the structural preorganization and determining whether the reaction would lead to a lactam or a lactone product. rsc.org However, it was noted that under these specific conditions with (2E)-3-phenylbut-2-enoic anhydride (B1165640), no reaction was observed, a finding that could be further investigated with computational modeling. rsc.org

Future Research Directions and Emerging Trends in 2 Phenylbut 2 Enoic Acid Chemistry

Development of Novel Stereoselective Synthesis Methods

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the creation of biologically active molecules. For 2-Phenylbut-2-enoic acid, which possesses a stereogenic double bond, the development of methods to selectively synthesize the (E) or (Z) isomer is of paramount importance.

Future efforts are geared towards overcoming the limitations of classical methods like the Wittig or Horner-Wadsworth-Emmons reactions, which can often lead to mixtures of isomers, especially with substituted reactants. pitt.edu A significant emerging trend is the use of transition metal-catalyzed asymmetric hydrogenation. For instance, highly enantioselective nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids, including (Z)-3-phenylbut-2-enoic acid, has been developed to produce valuable chiral 3-arylbutanoic acids with high yields. rsc.org

Another promising avenue is the Stobbe condensation, which has been used for the stereoselective synthesis of related but-3-enoic acid structures, yielding distinct E and Z-isomers that can serve as precursors. innovareacademics.inresearchgate.net Research will likely focus on adapting and refining these types of reactions to provide reliable and scalable access to specific isomers of this compound and its derivatives.

Table 1: Examples of Stereoselective Synthesis Approaches

| Method | Reactant Example | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (Z)-3-phenylbut-2-enoic acid | Chiral 3-arylbutanoic acids | Nickel-based catalyst, High enantioselectivity | rsc.org |

Exploration of New Catalytic Systems for Transformations

Catalysis is at the heart of green and efficient chemistry. The exploration of novel catalytic systems for transforming this compound is a vibrant area of research, moving beyond classical reagents to more sophisticated and sustainable alternatives.

Current research highlights several promising directions:

Organocatalysis : Chiral integrated catalysts, such as those combining bifunctional thiourea (B124793) and arylboronic acid, are being developed for asymmetric reactions like the aza-Michael addition to α,β-unsaturated carboxylic acids. jst.go.jp These metal-free systems offer a powerful tool for creating chiral amine derivatives.

Biocatalysis : The use of enzymes, or "biocatalysts," is a rapidly growing field. Promiscuous enzymes like the aldolase (B8822740) NahE are being employed for the synthesis of α,β-unsaturated 2-keto acids, demonstrating the potential for highly selective and environmentally benign transformations. thieme-connect.com Enzymatic cascades, for example using alcohol dehydrogenases (ADH), are also being developed for complex molecular synthesis. tudelft.nl

Metal Catalysis : Novel metal-based catalysts continue to be a major focus. N-heterocyclic carbene (NHC) copper-catalyzed reactions are being explored for processes like carboxylation. core.ac.uk Furthermore, palladium iodide (PdI2)-based systems have shown efficiency in carbonylation reactions of related unsaturated systems, suggesting their potential applicability. mdpi.com

Future work will likely involve creating hybrid catalytic systems, exploring earth-abundant metal catalysts, and expanding the toolbox of biocatalytic transformations.

Integration into Multi-component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single pot. This approach minimizes waste, saves time, and reduces operational complexity.

This compound and its activated derivatives, such as 4-oxo-4-phenylbut-2-enoic acid, are ideal candidates for these advanced synthetic strategies.

Multi-Component Reactions : The Petasis borono-Mannich reaction, a well-known MCR, has been used to synthesize complex amino acid amides, such as 2-arylamino-4-phenylbut-3-enoic acid amides. acs.org Isocyanide-based MCRs have also been successfully employed with derivatives like (E)-4-oxo-4-phenylbut-2-enoic acid. lookchem.com

Domino Reactions : Derivatives of 4-oxo-4-phenylbut-2-enoic acid are being used to synthesize novel unnatural amino acids (UAAs) through tandem sequences involving intramolecular aza-Michael additions. researchgate.netresearchgate.net Sequential one-pot methods combining different reaction types, such as oxy-Michael addition and Heck coupling, are also emerging. researchgate.net The development of self-sorting domino reactions, which manage the reactivity of multiple in-situ generated intermediates from a single starting material, represents a particularly advanced frontier. rsc.org

The integration of this compound scaffolds into these elegant and powerful reaction cascades is a key trend that will undoubtedly lead to the rapid assembly of diverse and complex molecular libraries.

Advanced Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and for the rational design of new reactions and catalysts. While many synthetic applications of this compound have been reported, detailed mechanistic studies for its more complex transformations are an important future direction.

The trend is to move beyond simple reaction optimization and to employ a combination of advanced techniques to elucidate reaction pathways. This includes:

In-situ Spectroscopic Monitoring : Techniques like IR, NMR, and EPR spectroscopy can be used to observe reactive intermediates and track the progress of a reaction in real-time.

Computational Chemistry : Density Functional Theory (DFT) calculations are becoming indispensable for mapping out potential energy surfaces, identifying transition states, and corroborating experimentally observed reaction pathways.

For example, detailed mechanistic investigations into processes like the Fe(II)-mediated synthesis of squaraines have successfully used a combination of in-situ monitoring, structural characterization of intermediates, and DFT calculations to build a comprehensive picture of the reaction. rsc.org Applying similar rigorous mechanistic scrutiny to the novel catalytic, multi-component, and domino reactions involving this compound will be essential for advancing the field.

Design of Next-Generation Derivatives for Specific Research Applications

The core structure of this compound serves as a versatile scaffold for the design and synthesis of next-generation derivatives with tailored properties for specific applications, particularly in medicinal chemistry and materials science.

The design strategy often involves introducing specific functional groups or building larger, more complex structures to interact with biological targets or to serve as functional building blocks.

Medicinal Chemistry : Researchers are designing derivatives with potential therapeutic applications. For example, the compound 4-{4-[4-(3-methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid (CHEMBL1342116) has been identified as a compound of interest, with its piperazine (B1678402) and aniline (B41778) motifs suggesting potential pharmacological activity. ontosight.ai Other research focuses on creating new 2-phenyl-quinoline-4-carboxylic acid derivatives for evaluation as antibacterial agents. nih.gov

Synthetic Building Blocks : The reactive nature of the scaffold makes it an excellent starting point for creating more complex heterocyclic systems. Derivatives like 4-(4-acetoaminophenyl)-4-oxo-but-2-enoic acid have been used to prepare pyran and pyridine (B92270) derivatives, which are themselves valuable starting materials in heterocyclic synthesis. raco.cat The synthesis of novel unnatural amino acids and other complex heterocyclic structures from 4-oxo-4-phenylbut-2-enoic acid derivatives further highlights this trend. researchgate.netresearchgate.net

Future research will continue to leverage the this compound framework to design and synthesize innovative molecules with precisely defined functions for a wide range of scientific applications.

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 2-Phenylbut-2-enoic acid, and how are they optimized for yield and purity?

- Methodological Answer : Two widely used methods include:

- Pinnick Oxidation : Starting from 2-phenylbut-2-enal, oxidation with NaClO₂ in the presence of tert-butanol and 2-methylbutene yields the (E)-isomer. Reaction conditions (e.g., solvent choice, stoichiometry) are critical to minimize side reactions .

- Cp₂TiCl₂-Catalyzed Hydrocarboxylation : Reaction of phenylacetylene with CO₂ under catalytic conditions produces (E)-2-phenylbut-2-enoic acid. Catalyst loading and CO₂ pressure influence stereochemical outcomes .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS or NMR.

Q. How is this compound characterized spectroscopically, and what are its diagnostic spectral features?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.77 ppm (d, 3H, CH₃), 7.18–7.39 ppm (m, aromatic protons) .

- ¹³C NMR : Signals at 15.9 ppm (CH₃), 127.7–142.9 ppm (aromatic and carboxyl carbons) .

- GC-MS : Molecular ion peak at m/z 162 (C₁₀H₁₀O₂) .

- Validation : Cross-reference data with literature values to confirm isomer identity (e.g., E vs. Z configuration).

Advanced Research Questions

Q. What role does this compound play in elucidating enzyme mechanisms, such as CYP152 peroxygenase activity?

- Methodological Answer : The compound is used to study desaturase activity in CYP152 enzymes.

- Experimental Design : Incubate the enzyme with this compound and monitor reaction products via LC-MS. Compare turnover rates with other substrates to infer catalytic efficiency .

- Data Interpretation : Unexpected desaturase activity (e.g., double-bond migration) may indicate alternative binding modes or radical intermediates .

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis of this compound isomers?

- Methodological Answer :

- Isomer Identification : Use NOESY NMR to distinguish E/Z configurations based on spatial proximity of protons.

- Reaction Optimization : Adjust catalyst systems (e.g., chiral ligands in hydrocarboxylation) to favor specific stereochemistry .

- Contradiction Analysis : Compare yields and selectivity across methods (e.g., Pinnick oxidation vs. catalytic hydrocarboxylation) to identify solvent or temperature dependencies .

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- Crystallization Conditions : Use slow evaporation in polar solvents (e.g., ethanol/water) to obtain single crystals. Synchrotron X-ray diffraction can resolve subtle packing differences .

Data Analysis and Experimental Design

Q. What strategies are recommended for analyzing conflicting spectroscopic data in structural studies of this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR (for carboxyl O-H stretch ~2500–3000 cm⁻¹), and X-ray crystallography.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR shifts or optimize geometry for comparison with experimental data .

Q. How can researchers design experiments to probe the reactivity of this compound in radical-mediated reactions?

- Methodological Answer :

- Radical Trapping : Introduce TEMPO or other spin traps during reactions and monitor adducts via ESR spectroscopy.

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated substrates to identify hydrogen-abstraction steps .

Tables for Quick Reference

| Synthesis Method | Key Conditions | Isomer Yield | Reference |

|---|---|---|---|

| Pinnick Oxidation | NaClO₂, tert-butanol, 2-methylbutene | 65–70% (E) | |

| Cp₂TiCl₂ Hydrocarboxylation | CO₂, phenylacetylene | 69% (E) |

| Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | GC-MS (m/z) |

|---|---|---|---|

| (E)-2-Phenylbut-2-enoic acid | 1.77 (d), 7.18–7.39 | 15.9, 127.7–142.9 | 162 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.